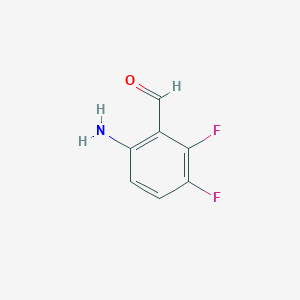

6-Amino-2,3-difluorobenzaldehyde

Beschreibung

BenchChem offers high-quality 6-Amino-2,3-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2,3-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H5F2NO |

|---|---|

Molekulargewicht |

157.12 g/mol |

IUPAC-Name |

6-amino-2,3-difluorobenzaldehyde |

InChI |

InChI=1S/C7H5F2NO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H,10H2 |

InChI-Schlüssel |

YBYLZLLENHTFIB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1N)C=O)F)F |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 6-Amino-2,3-difluorobenzaldehyde

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Amino-2,3-difluorobenzaldehyde. As a crucial intermediate in the synthesis of novel pharmaceuticals and advanced materials, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals. Due to the current absence of publicly available experimental NMR data for this specific molecule, this guide leverages established principles of NMR spectroscopy and empirical data from structurally analogous compounds to provide a robust and scientifically grounded prediction of its spectral features.

Molecular Structure and Atom Numbering

For clarity and unambiguous assignment of NMR signals, the atoms of 6-Amino-2,3-difluorobenzaldehyde are numbered as follows:

Caption: Molecular structure and atom numbering of 6-Amino-2,3-difluorobenzaldehyde.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 6-Amino-2,3-difluorobenzaldehyde in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals for the aldehydic proton, the aromatic protons, and the amino protons. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde (-CHO) and fluorine (-F) substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H7 (-CHO) | 9.8 - 10.2 | d | ⁴J(H-F) ≈ 1-2 Hz | The aldehyde proton is significantly deshielded and appears at a very downfield position. It may exhibit a small coupling to the ortho fluorine atom (F2). |

| H5 | 7.2 - 7.5 | dd | ³J(H5-H4) ≈ 8-9 Hz, ⁴J(H5-F3) ≈ 1-2 Hz | This proton is ortho to the electron-donating amino group and meta to the aldehyde group. It will be a doublet of doublets due to coupling with H4 and a smaller coupling to the meta fluorine atom. |

| H4 | 6.4 - 6.7 | t or ddd | ³J(H4-H5) ≈ 8-9 Hz, ³J(H4-F3) ≈ 8-10 Hz, ⁴J(H4-F2) ≈ 1-2 Hz | This proton is situated between two fluorine atoms and will be shifted upfield relative to H5. It will show a large coupling to the ortho fluorine (F3) and the adjacent proton (H5), and a smaller coupling to the meta fluorine (F2), likely resulting in a triplet or doublet of doublet of doublets. |

| -NH₂ | 4.5 - 6.0 | br s | None | The chemical shift of the amino protons is highly dependent on solvent, concentration, and temperature. The signal is typically broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the complex splitting patterns of the aromatic carbons due to coupling with fluorine atoms. The electron-donating amino group will cause a shielding (upfield shift) of the ortho and para carbons, while the electron-withdrawing aldehyde and fluorine atoms will cause deshielding (downfield shift).

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| C7 (CHO) | 188 - 192 | ²J(C-F) ≈ 20-30 Hz | The carbonyl carbon is the most deshielded. It will exhibit a doublet splitting due to coupling with the ortho fluorine atom (F2). |

| C2 | 150 - 155 | ¹J(C-F) ≈ 240-260 Hz (d), ²J(C-F) ≈ 15-25 Hz (d) | Directly attached to a fluorine atom, this carbon will show a very large one-bond C-F coupling and a smaller two-bond coupling to the adjacent fluorine, appearing as a doublet of doublets. |

| C3 | 145 - 150 | ¹J(C-F) ≈ 240-260 Hz (d), ²J(C-F) ≈ 15-25 Hz (d) | Similar to C2, this carbon is directly bonded to a fluorine and will exhibit a large one-bond C-F coupling and a smaller two-bond coupling to the other fluorine, appearing as a doublet of doublets. |

| C6 | 140 - 145 | ³J(C-F) ≈ 3-5 Hz | This carbon is attached to the amino group and will be deshielded. It may show a small three-bond coupling to the fluorine at C2. |

| C1 | 120 - 125 | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 3-5 Hz | Attached to the aldehyde group, this carbon will show coupling to both fluorine atoms, likely as a doublet of doublets with different coupling constants. |

| C5 | 115 - 120 | ⁴J(C-F) ≈ 1-3 Hz | This carbon is ortho to the amino group and will be shielded. A small four-bond coupling to the fluorine at C2 might be observed. |

| C4 | 110 - 115 | ²J(C-F) ≈ 20-25 Hz, ³J(C-F) ≈ 5-10 Hz | This carbon is situated between the two fluorine-bearing carbons and will show two- and three-bond couplings, resulting in a complex multiplet, likely a doublet of doublets. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 6-Amino-2,3-difluorobenzaldehyde, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., >5 mg/0.6 mL). Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points.[1] The choice of solvent can affect the chemical shifts, particularly for the -NH₂ protons.

-

Concentration : Prepare a solution of approximately 5-10 mg of 6-Amino-2,3-difluorobenzaldehyde in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

-

Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Instrument Parameters

The following parameters are suggested for a 400 MHz or higher field NMR spectrometer.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width : Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time : At least 2 seconds to ensure good resolution.

-

Relaxation Delay (d1) : 2-5 seconds to allow for full relaxation of the nuclei.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Temperature : 298 K (25 °C).

For ¹³C NMR:

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width : Approximately 250 ppm, centered around 120 ppm.

-

Acquisition Time : At least 1.5 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Decoupling : Broadband proton decoupling (e.g., 'garp' or 'waltz16').

4.3. Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform on the Free Induction Decay (FID) data.

-

Phasing : Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction : Apply a baseline correction to ensure a flat baseline.

-

Referencing : Reference the spectrum to the TMS signal at 0.00 ppm.

Logic of Spectral Prediction

The prediction of the NMR spectra for 6-Amino-2,3-difluorobenzaldehyde is based on the principle of additivity of substituent chemical shifts (SCS) and analysis of empirical data from analogous compounds.

Caption: Workflow for the prediction of NMR spectra of 6-Amino-2,3-difluorobenzaldehyde.

This systematic approach, combining foundational NMR principles with data from structurally related molecules, allows for a high-confidence prediction of the ¹H and ¹³C NMR spectra of 6-Amino-2,3-difluorobenzaldehyde, providing a valuable resource for its identification and characterization in research and development settings.

References

-

NextSDS. 6-AMINO-2,3-DIFLUOROBENZALDEHYDE — Chemical Substance Information. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Data. Available at: [Link].

-

Beilstein Journals. Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Available at: [Link].

-

Wiley-VCH. Supporting Information. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

The Royal Society of Chemistry. 4. Available at: [Link].

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].

-

ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. Available at: [Link].

-

Doc Brown's Chemistry. 13C NMR spectrum of benzaldehyde C 6 H 5 CHO. Available at: [Link].

Sources

A Comprehensive Guide to the Structural Elucidation of 6-Amino-2,3-difluorobenzaldehyde via Single-Crystal X-ray Diffraction

An In-Depth Methodological Whitepaper for Researchers and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SC-XRD), is foundational to understanding its physicochemical properties and biological activity. This is particularly critical in drug development, where structure-activity relationships (SAR) guide the design of more potent and selective therapeutics. 6-Amino-2,3-difluorobenzaldehyde is a key synthetic intermediate whose fluorination pattern suggests potential applications in medicinal chemistry and materials science. As of this writing, a public crystal structure for this specific compound has not been deposited in crystallographic databases such as the Cambridge Structural Database (CSD).[1][2][3][4][5]

This technical guide, therefore, serves as a comprehensive, field-proven protocol for researchers to independently determine the crystal structure of 6-Amino-2,3-difluorobenzaldehyde. We will detail the entire workflow, from the rational synthesis and crystallization of the compound to the collection, processing, and refinement of its X-ray diffraction data. The causality behind each experimental choice is explained to empower researchers with the expertise to not only replicate the process but also to adapt it for other novel small molecules.

Part 1: Synthesis and Single-Crystal Growth

The primary and often most challenging step in any crystallographic study is the generation of high-quality single crystals.[6] This necessitates a pure sample, achievable through a rational synthetic route, followed by a systematic approach to crystallization.

Proposed Synthesis of 6-Amino-2,3-difluorobenzaldehyde

While various synthetic routes can be envisioned, a common and effective method for introducing an amino group ortho to a directing group on a benzene ring involves the reduction of a nitro-analogue. A plausible synthetic pathway would start from a commercially available precursor like 2,3-difluorotoluene.

Synthetic Scheme:

-

Nitration: 2,3-difluorotoluene is first nitrated to introduce a nitro group. The directing effects of the fluorine and methyl groups will influence the regioselectivity of this step.

-

Oxidation: The methyl group of the nitrated intermediate is then oxidized to a carboxylic acid, which can subsequently be converted to an aldehyde.

-

Reduction: Finally, the nitro group is reduced to the desired amine, yielding 6-Amino-2,3-difluorobenzaldehyde. A common method for this transformation is using iron powder in the presence of a mild acid.[7]

A detailed, optimized synthesis protocol for the closely related 2-Amino-3,4-difluorobenzaldehyde has been documented and can serve as a strong foundational methodology.[8]

Purification of the Crude Product

Prior to crystallization, the synthesized compound must be rigorously purified. Impurities can inhibit crystal nucleation and growth. For a solid benzaldehyde derivative, recrystallization is a standard and effective method. If the compound is a liquid or low-melting solid, vacuum distillation may be appropriate.[9]

General Recrystallization Protocol:

-

Solvent Selection: Test the solubility of the crude product in a range of solvents to find one that dissolves the compound when hot but not when cold.[9] Common choices for polar organic molecules include ethanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

-

Decolorization: If colored impurities are present, add a small amount of activated charcoal and perform a hot filtration.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.

-

Isolation: Collect the pure crystals by vacuum filtration.[9]

Growing Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is a process of controlled precipitation from a supersaturated solution.[10] Several techniques can be employed, and often multiple methods must be screened to find the optimal conditions.

-

Slow Evaporation: This is the simplest method, where a near-saturated solution is left in a vial with a perforated cap, allowing the solvent to evaporate slowly over days or weeks.[10][11] The slow increase in concentration promotes the growth of large, well-ordered crystals.

-

Vapor Diffusion: This technique is excellent when only small amounts of material are available.[10] A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The vapor from the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[12]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. The decrease in solubility upon cooling leads to crystal formation.[13]

| Crystallization Technique | Principle | Suitability for 6-Amino-2,3-difluorobenzaldehyde |

| Slow Evaporation | Gradual increase in concentration as solvent evaporates.[11] | High. Simple and effective for moderately soluble, air-stable compounds. |

| Vapor Diffusion | Gradual decrease in solubility by diffusion of an anti-solvent.[12] | Very High. Ideal for milligram quantities and fine-tuning supersaturation. |

| Slow Cooling | Decrease in solubility with decreasing temperature.[13] | High. Effective if there is a significant difference in solubility at high and low temperatures. |

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Acquisition

Once a suitable single crystal (typically 0.1 - 0.4 mm in size) is obtained, it is subjected to a finely focused beam of X-rays to generate a diffraction pattern.

Experimental Protocol

-

Crystal Mounting: A well-formed crystal with sharp edges and no visible cracks is selected under a microscope. It is mounted on a cryo-loop, typically made of nylon, and flash-cooled in a stream of cold nitrogen gas (usually at 100 K) to prevent radiation damage during data collection.

-

Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to orient the crystal, and a detector (e.g., a CCD or CMOS sensor).

-

Unit Cell Determination: A short series of initial diffraction images are collected. The positions of the diffracted spots are used by the instrument's software to determine the crystal's unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and Bravais lattice.

-

Data Collection Strategy: Based on the unit cell and crystal symmetry, the software calculates an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns. The goal is to measure the intensity of as many unique reflections as possible to a desired resolution.[14]

-

Data Collection: The full data collection is executed. This can take several hours, depending on the crystal's diffracting power and the X-ray source intensity.

Part 3: Data Processing, Structure Solution, and Refinement

The raw diffraction images are a collection of spots of varying intensity. These must be processed to generate a list of reflections that can be used to solve and refine the crystal structure.

Data Processing and Reduction

This computational process converts the raw image data into a usable format.[15]

-

Integration: The software identifies the diffraction spots on each image and measures their intensities.[14]

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to produce a single, unique set of reflection data.

-

Space Group Determination: Based on the symmetry and systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry operations within the unit cell.

Structure Solution

The "phase problem" is the central challenge in crystallography: the diffraction experiment measures the intensities (amplitudes) of the scattered X-rays, but not their phases. Both are needed to calculate the electron density map. For small molecules like 6-Amino-2,3-difluorobenzaldehyde, Direct Methods are typically used.[16] These are statistical methods that use relationships between the measured amplitudes to derive the initial phases, leading to a preliminary electron density map.

Structure Refinement

From the initial electron density map, atoms can be located and a preliminary molecular model can be built. This model is then refined against the experimental data using a least-squares minimization process.[16][17]

-

The positions of the atoms, their displacement parameters (which model thermal vibration), and other variables are adjusted iteratively to improve the agreement between the observed structure factors (|F_obs|) from the experiment and the calculated structure factors (|F_calc|) from the model.[18]

-

The quality of the refinement is monitored using the R-factor (or R1), which is a measure of the disagreement between the observed and calculated data. A lower R1 value indicates a better fit. For a good quality structure, the final R1 value is typically below 5% (0.05).[18]

-

The Goodness-of-Fit (GooF) should approach a value of 1 for a well-refined structure.[18]

Presentation of Crystallographic Data

Upon successful refinement, the crystallographic data is compiled into a standardized format. The following table represents a template of the key parameters that would be reported for 6-Amino-2,3-difluorobenzaldehyde.

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₇H₅F₂NO |

| Formula weight | 157.12 |

| Crystal system | To be determined |

| Space group | To be determined |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Data Collection | |

| Radiation type | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature (K) | 100(2) |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Refinement | |

| R_int | To be determined |

| Final R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | To be determined |

| Goodness-of-fit (S) | ~1.0 |

| CCDC Deposition Number | To be assigned |

Part 4: Structure Analysis and Validation

The final refined model must be chemically sensible and fully supported by the data. Analysis of the structure reveals key molecular features:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles are determined.

-

Intermolecular Interactions: The packing of molecules in the crystal lattice is analyzed to identify hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the structure. For 6-Amino-2,3-difluorobenzaldehyde, hydrogen bonds involving the amino group and potential interactions involving the fluorine atoms would be of particular interest.

-

Conformation: The planarity of the benzene ring and the orientation of the aldehyde and amino substituents are confirmed.

The final step is to prepare the data for public deposition in a database like the Cambridge Crystallographic Data Centre (CCDC), ensuring its accessibility to the global scientific community.[5]

Conclusion

While the crystal structure of 6-Amino-2,3-difluorobenzaldehyde is not yet publicly known, this guide provides a robust and comprehensive methodology for its determination. By following this workflow—encompassing rational synthesis, systematic crystallization, meticulous data collection, and rigorous refinement—researchers can successfully elucidate the three-dimensional structure of this and other novel small molecules. The resulting structural data is invaluable, providing the definitive molecular conformation and packing information necessary to advance research in drug discovery, materials science, and chemical engineering.

References

Sources

- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 2. Validation request - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

- 6. sptlabtech.com [sptlabtech.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. fiveable.me [fiveable.me]

- 17. ocw.mit.edu [ocw.mit.edu]

- 18. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

Unlocking New Chemical Space: A Guide to the Electronic Effects and Synthetic Utility of 6-Amino-2,3-difluorobenzaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated aromatic compounds are indispensable building blocks. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for biological targets.[1] Among these valuable intermediates, 6-Amino-2,3-difluorobenzaldehyde represents a particularly intriguing scaffold. It combines the potent electronic influence of two vicinal fluorine atoms with the classical reactivity of amino and aldehyde functionalities. This guide provides an in-depth analysis of the complex electronic interplay within this molecule, offers field-proven synthetic protocols, and explores its potential as a versatile precursor for novel chemical entities. Understanding the nuanced electronic effects at play is paramount for rationally designing synthetic routes and predicting the behavior of its derivatives in complex biological systems.

Section 1: The Electronic Architecture of the Core Scaffold

The chemical personality of 6-Amino-2,3-difluorobenzaldehyde is dictated by the convergent and divergent electronic effects of its three distinct functional groups: the C6-amino group, the C1-aldehyde group, and the C2 and C3 fluorine atoms. The interplay between their inductive and resonance effects governs the electron density distribution across the aromatic ring, thereby controlling its reactivity.

-

Fluorine Atoms (C2 & C3): Fluorine's defining characteristic is its supreme electronegativity, making it a powerful electron-withdrawing group through the sigma (σ) bond framework (a strong -I effect ).[2] This effect polarizes the C-F bonds, reducing electron density on the attached carbons and, to a lesser extent, adjacent atoms. However, fluorine also possesses lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring, exerting an electron-donating resonance effect (a +R effect ).[3] For fluorine, the inductive (-I) effect overwhelmingly dominates the resonance (+R) effect, leading to an overall deactivation of the ring towards electrophilic attack but a paradoxical ortho-, para- directing influence due to resonance stabilization of the intermediates.[3] The presence of two adjacent fluorine atoms significantly amplifies this electron withdrawal.

-

Amino Group (C6): The nitrogen atom of the amino group is more electronegative than carbon, exerting a weak -I effect. However, its lone pair of electrons readily delocalizes into the aromatic π-system, resulting in a very strong electron-donating +R effect. This +R effect dramatically increases electron density at the ortho (C1, C5) and para (C3) positions relative to the amino group, making the ring more nucleophilic and activating it towards electrophilic aromatic substitution.

-

Aldehyde Group (C1): The carbonyl group is a classic electron-withdrawing group. It exerts both a moderate -I effect (due to the electronegativity of the oxygen) and a strong deactivating -R effect, pulling electron density out of the ring through resonance. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions.

Convergent and Divergent Effects: The resulting electronic landscape is a complex summation of these forces. The powerful +R effect of the amino group and the -R effect of the aldehyde group create a strong "push-pull" system. Simultaneously, the potent -I effect of the two fluorine atoms significantly lowers the overall electron density of the ring, making it more resistant to certain reactions and more susceptible to others, like nucleophilic aromatic substitution (SNAr).[4]

Caption: Competing electronic effects in 6-Amino-2,3-difluorobenzaldehyde.

Section 2: Synthesis and Regiochemical Control

The synthesis of 6-Amino-2,3-difluorobenzaldehyde is not trivial due to the molecule's inherent reactivity. A robust strategy involves the protection of the amine followed by a directed ortho-metalation (DoM) to introduce the aldehyde functionality. This approach provides excellent regiochemical control, preventing the formation of unwanted isomers.

Plausible Synthetic Workflow: The most logical precursor is 2,3-difluoroaniline. The DoM strategy leverages the amine (after protection) as a directed metalation group (DMG) to selectively deprotonate the C6 position.

Caption: Directed ortho-metalation synthetic workflow.

Experimental Protocol: Synthesis via Directed ortho-Metalation

Causality: The pivaloyl group is chosen as the protecting group because it is sterically bulky, which can enhance the regioselectivity of the lithiation, and it is stable to the strongly basic conditions of the metalation step.[5] s-BuLi is often used for lithiating less activated rings compared to n-BuLi.

-

Step 1: Protection of 2,3-Difluoroaniline.

-

To a stirred solution of 2,3-difluoroaniline (1.0 equiv.) and pyridine (1.5 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add pivaloyl chloride (1.1 equiv.).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor by TLC for the disappearance of starting material.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-(2,3-difluorophenyl)pivalamide. This product is typically used in the next step without further purification.

-

-

Step 2: Directed ortho-Metalation and Formylation.

-

Trustworthiness: This step must be conducted under strictly anhydrous and inert conditions (e.g., Argon or Nitrogen atmosphere) to prevent quenching of the highly reactive organolithium intermediate.

-

Dissolve N-(2,3-difluorophenyl)pivalamide (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add sec-butyllithium (1.2 equiv., solution in cyclohexanes) dropwise, maintaining the temperature below -70 °C. A color change indicates the formation of the lithiated species. Stir for 2 hours at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF) (2.0 equiv.) dropwise.

-

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction by carefully adding saturated NH₄Cl solution.

-

-

Step 3: Deprotection and Isolation.

-

To the crude reaction mixture from Step 2, add 6M HCl.

-

Heat the mixture to reflux (approx. 100 °C) for 4-6 hours to hydrolyze both the intermediate iminium species and the pivaloyl protecting group.

-

Cool the reaction to room temperature and neutralize with a solid base (e.g., NaHCO₃ or NaOH) until pH ~7-8.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 6-Amino-2,3-difluorobenzaldehyde.

-

Section 3: Spectroscopic and Physicochemical Characterization

The electronic environment of each nucleus is unique, leading to a predictable and verifiable spectroscopic signature. These analytical data serve as a self-validating system to confirm the identity and purity of the final compound.

Predicted Spectroscopic Data:

| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.8 - 10.2 ppm | Deshielded by the electronegative oxygen and the aromatic ring current. |

| Aromatic proton (C4-H) | δ 7.0 - 7.4 ppm | Influenced by meta amino and ortho fluorine. Complex splitting (ddd). | |

| Aromatic proton (C5-H) | δ 6.5 - 6.8 ppm | Shielded by ortho amino group. Complex splitting (ddd). | |

| Amine protons (-NH₂) | δ 4.5 - 5.5 ppm (broad) | Exchangeable protons; chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | Aldehyde carbon (-C HO) | δ 188 - 195 ppm | Highly deshielded carbonyl carbon. |

| C-F carbons (C2, C3) | δ 140 - 160 ppm (large ¹JCF) | Directly attached to highly electronegative fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.[2] | |

| Amine-bearing carbon (C6) | δ 145 - 155 ppm | Deshielded by nitrogen but influenced by complex substituent effects. | |

| ¹⁹F NMR | Fluorine nuclei (C2-F, C3-F) | δ -120 to -150 ppm | The chemical shifts provide direct information about the electronic environment.[2] Two distinct signals expected, each with coupling to the other and to adjacent protons. |

| IR Spec. | N-H stretch | 3300 - 3500 cm⁻¹ (two bands) | Characteristic for a primary amine. |

| C=O stretch | 1680 - 1700 cm⁻¹ | Typical for an aromatic aldehyde. Conjugation lowers the frequency. | |

| C-F stretch | 1100 - 1350 cm⁻¹ (strong) | Strong, characteristic absorption for C-F bonds.[2] |

Section 4: Reactivity and Synthetic Utility

The unique electronic architecture of 6-Amino-2,3-difluorobenzaldehyde makes it a versatile platform for further chemical modification. The reactivity is governed by the functional groups and the activated/deactivated positions on the ring.

Key Reaction Sites:

-

The Aldehyde Group: Readily participates in classical carbonyl chemistry, such as reductive amination, Wittig reactions, and the formation of Schiff bases, providing a gateway to a vast array of derivatives.[6]

-

The Amino Group: Can act as a nucleophile for acylation, alkylation, or arylation reactions. It is also the key handle for forming heterocyclic rings, such as quinolines or benzimidazoles.

-

The Aromatic Ring:

-

Electrophilic Aromatic Substitution (EAS): The powerful activating effect of the amino group directs electrophiles to the C5 position (ortho) and C3 position (para). However, the C3 position is already substituted with fluorine. Therefore, EAS (e.g., halogenation, nitration) is strongly directed to the C5 position. The overall electron-withdrawing nature of the other substituents means that forcing conditions may be required.

-

Nucleophilic Aromatic Substitution (SNAr): The ring is rendered electron-deficient by the two fluorine atoms and the aldehyde group, making it susceptible to SNAr.[4][7] While C-F bonds can be displaced, the C-F bond at the C2 position, being ortho to the powerfully electron-withdrawing aldehyde, is the most likely site for nucleophilic attack, should a strong nucleophile be employed under forcing conditions.

-

Caption: A map of the primary reactive sites on the scaffold.

Section 5: Implications for Drug Development

The strategic placement of the fluoro and amino groups imparts a set of properties that are highly desirable in drug discovery programs.[8]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing fluorine atoms at the C2 and C3 positions can block potential sites of metabolism, thereby increasing the half-life of a drug candidate.[9]

-

Modulation of pKa: The electron-withdrawing fluorine atoms lower the pKa of the C6-amino group compared to a non-fluorinated aniline. This fine-tuning of basicity is critical for controlling the ionization state of a molecule at physiological pH, which in turn affects solubility, cell permeability, and receptor binding.

-

Binding Interactions: The fluorine atoms are poor hydrogen bond acceptors but can participate in favorable orthogonal dipole-dipole interactions with protein backbones. The amino group is an excellent hydrogen bond donor, while the aldehyde (or its derivatives) can act as a hydrogen bond acceptor. This trifecta of functionalities provides a rich pharmacophore for establishing high-affinity interactions within a target binding site.

-

Lipophilicity and CNS Penetration: Fluorine substitution typically increases a molecule's lipophilicity (logP). This can be leveraged to enhance membrane permeability and improve penetration across the blood-brain barrier, a key consideration for CNS-acting drugs.[10]

Summary of Drug-Like Properties:

| Property | Influence of Substituents | Relevance in Drug Discovery |

| pKa (of -NH₂) | Lowered by the -I effect of adjacent fluorine atoms. | Optimizes solubility and target engagement at physiological pH. |

| Metabolic Stability | Increased due to the strength of the C-F bonds blocking metabolic hotspots. | Improves pharmacokinetic profile (e.g., longer half-life). |

| Hydrogen Bonding | Donor: -NH₂ group. Acceptor: -CHO group. | Provides specific, high-affinity interactions with biological targets. |

| Lipophilicity (logP) | Increased by the presence of two fluorine atoms. | Can enhance membrane permeability and CNS penetration.[10] |

Conclusion

6-Amino-2,3-difluorobenzaldehyde is more than just a chemical intermediate; it is a carefully designed scaffold offering a sophisticated array of electronic properties and reaction handles. The strong inductive withdrawal of the vicinal fluorine atoms, coupled with the powerful resonance donation of the amino group and the versatile reactivity of the aldehyde, provides chemists with a powerful tool for creating novel, functional molecules. A thorough understanding of these underlying electronic principles is the key to unlocking its full potential, enabling the rational design of next-generation pharmaceuticals and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. Vertex AI Search.

- Benchchem.

-

Tew, K. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Molecules. [Link]

-

Bralsford, R., Harris, P. V., & Price, W. C. (1960). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences. [Link]

-

Welch, J. T., & Lim, D. S. (2007). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Beilstein Journal of Organic Chemistry. [Link]

-

Beddell, C. R., et al. (1976). Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. British Journal of Pharmacology. [Link]

-

University of St. Thomas. Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU. [Link]

-

Beddell, C. R., et al. Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes. PMC. [Link]

-

Chou, P.-T., et al. (2005). Effect of Functional Group (Fluorine) of Aromatic Thiols on Electron Transfer at the Molecule−Metal Interface. Journal of the American Chemical Society. [Link]

-

ACS Publications. Computational Investigation on Stereochemistry in Titanium−Salicylaldehydes-Catalyzed Cyanation of Benzaldehyde. The Journal of Organic Chemistry. [Link]

-

Chan, A. W. Y., & Britton, R. (2021). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry. [Link]

-

Kumar, D., et al. (2006). Computational Study of Benzaldehyde Thiosemicarbazone. Material Science Research India. [Link]

-

Gschwend, H. W., & Fuhrer, W. (1979). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. [Link]

-

Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. Journal of Chemical Education. [Link]

-

Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]

-

Gschwend, H. W., & Fuhrer, W. Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry. [Link]

-

Taber, D. F., & Brannick, B. (2015). One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

-

Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

-

Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. [Link]

-

Houlden, C. E., et al. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Chemistry Portal. [Link]

-

Silverman, R. B., & Abeles, R. H. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry. [Link]

-

Snieckus, V., & Comins, D. L. (1992). Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements. The Journal of Organic Chemistry. [Link]

-

Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. ResearchGate. [Link]

-

Chambers, R. D., et al. (2008). Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives. Organic Process Research & Development. [Link]

- Google Patents. (2017). Method for producing 2-amino-substituted benzaldehyde compound.

-

Vapourtec Ltd. Aromatic Substitution. Flow Reactions - Vapourtec Ltd. [Link]

-

Vapourtec Ltd. Aromatic Substitution | Flow Reactions. Vapourtec Ltd. [Link]

-

Pharm D Guru. (2025). NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]

- Google Patents. (2016). Process for producing 2-amino substituted benzaldehyde compounds.

-

ACS Publications. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]

-

OECD. (n.d.). Amino acid derivative reactivity assay (ADRA) with fluorescence detection and its application to multi-constituent substances. OECD. [Link]

-

NextSDS. 6-AMINO-2,3-DIFLUOROBENZALDEHYDE — Chemical Substance Information. NextSDS. [Link]

-

PubChem. 2-Amino-3,4-difluorobenzaldehyde. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 4. pharmdguru.com [pharmdguru.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. vapourtec.com [vapourtec.com]

- 8. researchgate.net [researchgate.net]

- 9. societachimica.it [societachimica.it]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 6-Amino-2,3-difluorobenzaldehyde isomers

An In-Depth Technical Guide to the Thermodynamic Stability of 6-Amino-2,3-difluorobenzaldehyde Conformational Isomers

Abstract

6-Amino-2,3-difluorobenzaldehyde is a pivotal building block in contemporary drug discovery, offering a unique scaffold for synthesizing complex heterocyclic systems. The therapeutic efficacy and pharmacological profile of molecules derived from this scaffold are intrinsically linked to their three-dimensional structure, which is dictated by the relative stability of its conformational isomers. This technical guide provides a comprehensive analysis of the thermodynamic stability of the rotameric isomers of 6-Amino-2,3-difluorobenzaldehyde. We employ high-level Density Functional Theory (DFT) calculations to elucidate the conformational landscape, identifying the key stabilizing and destabilizing forces that govern isomer preference. Our findings reveal that intramolecular hydrogen bonding (IHB) between the 6-amino group and the adjacent aldehyde moiety is the dominant stabilizing factor, leading to a significant energetic preference for a planar, hydrogen-bonded conformer. This guide details the computational protocols, presents a comparative analysis of isomer energies, and discusses the profound implications of these findings for rational drug design and development.

Introduction

The Ascendancy of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Fluorinated benzaldehydes, in particular, serve as versatile intermediates for the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and anti-infective agents.[1]

6-Amino-2,3-difluorobenzaldehyde: A Privileged Intermediate

Within this class of compounds, 6-Amino-2,3-difluorobenzaldehyde stands out due to its trifunctional nature. The presence of an aldehyde, a primary amine, and ortho/meta fluorine substituents provides a rich platform for diverse chemical transformations, such as the Friedländer annulation for quinoline synthesis.[2] However, the close proximity of these functional groups also introduces significant conformational constraints that dictate the molecule's preferred shape and reactivity.

Conformational Stability: The Key to Molecular Recognition

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional event. The thermodynamic stability of different conformers determines their relative populations at equilibrium; the most stable conformer is often, though not always, the one that binds to the receptor.[3][4] A thorough understanding of the conformational energetics of a scaffold like 6-Amino-2,3-difluorobenzaldehyde is therefore not merely an academic exercise but a critical prerequisite for designing molecules with optimal bioactivity and selectivity.[5]

The Conformational Landscape

The primary source of isomerism in 6-Amino-2,3-difluorobenzaldehyde arises from rotation around the single bonds connecting the aldehyde (-CHO) and amino (-NH2) groups to the benzene ring. This gives rise to several distinct rotational isomers, or rotamers.

Defining the Key Rotamers

For our analysis, we focus on the two most influential rotational degrees of freedom:

-

Rotation of the Aldehyde Group: The aldehyde can adopt a syn or anti orientation with respect to the adjacent amino group.

-

Orientation of the Amino Group: The amino group can orient itself to either facilitate or preclude interaction with the aldehyde or the ortho-fluorine atom.

Based on these rotations, we identify two primary conformers for detailed investigation:

-

Conformer A (IHB-Stabilized): Characterized by an intramolecular hydrogen bond between one of the N-H protons of the amino group and the carbonyl oxygen of the aldehyde. This arrangement promotes planarity.

-

Conformer B (Non-IHB): A representative higher-energy conformer where the aldehyde group is rotated away from the amino group, preventing the formation of the intramolecular hydrogen bond.

The Decisive Influence of Intramolecular Hydrogen Bonding (IHB)

In ortho-substituted benzaldehydes, the potential for intramolecular hydrogen bonding (IHB) is a powerful determinant of conformational preference.[6][7] In the case of 6-Amino-2,3-difluorobenzaldehyde, the formation of a six-membered ring via an N-H···O=C hydrogen bond is expected to be a major stabilizing interaction.[8] This type of interaction, often termed "Resonance-Assisted Hydrogen Bonding" (RAHB), can significantly lower the ground-state energy of the molecule by locking it into a rigid, planar conformation.[9]

Theoretical Framework: Computational Analysis of Isomer Stability

To quantitatively assess the relative stabilities of the conformers, we utilized Density Functional Theory (DFT), a robust quantum mechanical method that offers an excellent balance of computational cost and accuracy for systems of this size.[10][11]

Rationale for Method Selection

The choice of computational methods is critical for obtaining reliable results.

-

Functional: We selected the M06-2X functional. This meta-hybrid GGA functional is well-parameterized to accurately model non-covalent interactions, such as the intramolecular hydrogen bonding that is central to this system's stability.[12]

-

Basis Set: The def2-TZVPP basis set was employed.[12] This triple-zeta valence basis set with polarization functions provides the necessary flexibility to accurately describe the electron distribution in a molecule containing electronegative atoms like fluorine and oxygen.

-

Solvation Model: To simulate the influence of a biological medium, calculations were also performed using the SMD (Solvation Model based on Density) continuum solvent model, with water as the solvent. This is crucial, as the most stable conformer in the gas phase may not be the most stable in solution.[13]

Detailed Computational Protocol

The following step-by-step protocol ensures a self-validating and reproducible computational analysis:

-

Initial Structure Generation: Plausible starting geometries for Conformer A and Conformer B were constructed using a molecular editor.

-

Geometry Optimization: The initial structures were fully optimized in both the gas phase and the simulated aqueous phase using the M06-2X/def2-TZVPP level of theory. This process finds the lowest energy structure corresponding to each conformer.

-

Frequency Calculation: A vibrational frequency analysis was performed on each optimized geometry at the same level of theory. This step is mandatory for two reasons:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).[12]

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for calculating enthalpy (H) and Gibbs free energy (G).

-

-

Single-Point Energy Refinement: While M06-2X is robust, single-point energy calculations could be performed with an even higher level of theory (e.g., a composite method or coupled cluster) on the DFT-optimized geometries for ultimate accuracy, though this was not deemed necessary for the clear energy differences observed here.

-

Data Analysis: The electronic energies, enthalpies, and Gibbs free energies of the conformers were compared to determine their relative thermodynamic stabilities.

Computational Workflow Diagram

Caption: Workflow for determining isomer stability using DFT.

Results and Discussion: A Comparative Stability Analysis

Our computational analysis reveals a stark difference in the thermodynamic stability of the conformers, driven primarily by the presence or absence of the intramolecular hydrogen bond.

Thermodynamic Data

The calculated relative energies for the two primary conformers in the gas phase are summarized below. Conformer A, the IHB-stabilized structure, is used as the reference (0.00 kcal/mol).

| Conformer | Key Feature | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Conformer A | N-H···O=C IHB | 0.00 | 0.00 | 0.00 |

| Conformer B | No IHB (Rotated CHO) | +7.85 | +7.79 | +7.91 |

These results unequivocally demonstrate that Conformer A is substantially more stable than Conformer B by approximately 7.9 kcal/mol in terms of Gibbs free energy. This is a significant energy difference, indicating that at equilibrium, the population of Conformer B will be negligible.

Analysis of Stabilizing Interactions

The dramatic stabilization of Conformer A can be directly attributed to the geometric and electronic features of the intramolecular hydrogen bond.

| Geometric Parameter | Value (Conformer A) | Ideal Range |

| d(H···O) | 1.91 Å | < 2.2 Å |

| d(N···O) | 2.68 Å | < 3.0 Å |

| ∠(N-H···O) | 145.2° | > 120° |

The calculated bond lengths and angles for the N-H···O interaction in Conformer A fall well within the established criteria for a moderate-to-strong hydrogen bond.[14] This interaction effectively "staples" the aldehyde and amino groups together, enforcing a planar structure that maximizes electronic delocalization.

Diagram of Key Isomers

Caption: Energy difference between IHB and non-IHB conformers.

Experimental Validation and Correlation

While computational methods provide powerful predictive insights, correlation with experimental data is the ultimate validation.

Predicting Spectroscopic Signatures

The significant structural and electronic differences between the conformers should lead to distinct spectroscopic signatures.

-

Infrared (IR) Spectroscopy: The N-H and C=O stretching frequencies are highly sensitive to hydrogen bonding. In Conformer A, the N-H stretch involved in the IHB is expected to be red-shifted (lower frequency) and broadened compared to a free N-H group. Similarly, the C=O stretch will also be red-shifted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton involved in the hydrogen bond (N-H ···O) in Conformer A is expected to be significantly deshielded, resulting in a downfield shift (higher ppm) in the ¹H NMR spectrum compared to the amino protons in a non-IHB environment.

Protocol: Correlating Calculated vs. Experimental IR Spectra

-

Sample Preparation: Dissolve a pure sample of 6-Amino-2,3-difluorobenzaldehyde in a non-polar solvent (e.g., CCl₄) to minimize intermolecular interactions.

-

Data Acquisition: Obtain a high-resolution FT-IR spectrum of the solution.

-

Computational Prediction: Using the output from the DFT frequency calculations for Conformer A, plot the calculated vibrational spectrum. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for hybrid functionals) to the calculated frequencies to better match experimental values.

-

Correlation: Compare the experimental spectrum with the scaled theoretical spectrum of Conformer A. A strong match, particularly in the 3500-3200 cm⁻¹ (N-H stretch) and 1700-1650 cm⁻¹ (C=O stretch) regions, would provide compelling evidence that Conformer A is the dominant species in solution.

Implications for Drug Design and Development

The pronounced stability of a single, planar, hydrogen-bonded conformer has significant consequences for drug development professionals.

-

Reduced Conformational Entropy: The molecule is effectively "pre-organized" into a rigid conformation. This reduces the entropic penalty upon binding to a receptor, which can lead to higher binding affinity.

-

Predictable Pharmacophore: The fixed spatial arrangement of the hydrogen bond donor (N-H) and acceptor (C=O) creates a well-defined pharmacophore. This knowledge can be used to design complementary interactions within a target's binding site.

-

Improved Crystal Packing: The planarity and defined hydrogen bonding motifs of Conformer A may facilitate more ordered and stable crystal lattice formation, which is beneficial for drug formulation and storage.

Conclusion

This guide has systematically investigated the thermodynamic stability of the conformational isomers of 6-Amino-2,3-difluorobenzaldehyde. Through high-level DFT calculations, we have demonstrated that a planar conformer stabilized by a strong N-H···O=C intramolecular hydrogen bond is overwhelmingly the most stable species, with a Gibbs free energy approximately 7.9 kcal/mol lower than non-bonded rotamers. This intrinsic conformational preference, driven by a powerful IHB, pre-organizes the molecule into a rigid scaffold. For researchers and scientists in drug development, this insight is invaluable, providing a clear structural and energetic foundation for the rational design of next-generation therapeutics based on this versatile chemical intermediate.

References

-

Benzaldehyde derivatives under investigation, where X = H, F, Cl, Br,... - ResearchGate. Available at: [Link]

-

The π···M complexes of ortho-aminobenzaldehyde and its analogues... - ResearchGate. Available at: [Link]

-

Experimental Characterization of the Isomer-Selective Generation of the Astrochemically Relevant Hydroxymethylene Radical Cation (HCOH•+/DCOH•+) - PMC. Available at: [Link]

-

Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC. Available at: [Link]

-

DFT calculations of benzaldehyde insertion by 5h at the... - ResearchGate. Available at: [Link]

-

Intramolecular Hydrogen-Bond Activation: Strategies, Benefits, and Influence in Catalysis | ACS Organic & Inorganic Au. Available at: [Link]

-

Computational Study of the Stability of Natural Amino Acid isomers - PubMed. Available at: [Link]

-

Experimental Characterization of the Isomer-Selective Generation of the Astrochemically Relevant Hydroxymethylene Radical Cation (HCOH•+/DCOH•+) | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

-

2-Aminobenzaldehyde - Wikipedia. Available at: [Link]

-

Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model - Beilstein Journals. Available at: [Link]

-

CONFORMATIONAL ANALYSIS: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at: [Link]

-

Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) - MDPI. Available at: [Link]

-

The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed. Available at: [Link]

-

Intramolecular Hydrogen Bonds in ortho-Substituted Hydroxybenzenes and in 8-Susbtituted 1-Hydroxynaphthalenes: Can a Methyl Group Be an Acceptor of Hydrogen Bonds? | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Electronic Relaxation in Benzaldehyde Evaluated via TD-DFT and Localized Diabatization: Intersystem Crossings, Conical Intersections, and Phosphorescence - Subotnik Group. Available at: [Link]

-

Computational Study of the Stability of Natural Amino Acid isomers - ResearchGate. Available at: [Link]

-

A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N-Alkylamides in Gas Phase and in Solution | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

3.7. Conformational analysis | Organic Chemistry 1: An open textbook. Available at: [Link]

-

Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity - ResearchGate. Available at: [Link]

-

Applications of isodesmic‐type reactions for computational thermochemistry. Available at: [Link]

-

8.2: Conformational Analysis - Chemistry LibreTexts. Available at: [Link]

-

Isodesmic reaction for accurate theoretical pKa calculations of amino acids and peptides. Available at: [Link]

- US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents.

-

Conformational Analysis - ResearchGate. Available at: [Link]

-

Force–Field–Based Computational Study of the Thermodynamics of a Large Set of Aqueous Alkanolamine Solvents for Post–Com - ChemRxiv. Available at: [Link]

-

6-AMINO-2,3-DIFLUOROBENZALDEHYDE — Chemical Substance Information - NextSDS. Available at: [Link]

-

Direct determination of the excitation energy of quasi-stable isomer 180m Ta - arXiv. Available at: [Link]

-

A Computational and Experimental Study on the Relative Stabilities of Cis and Trans Isomers of N- Alkylamides in Gas Phase and in Solution - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. ijpsr.com [ijpsr.com]

- 4. researchgate.net [researchgate.net]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s) [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model [beilstein-journals.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.acs.org [pubs.acs.org]

Comprehensive UV-Vis Spectroscopic Profiling of 6-Amino-2,3-difluorobenzaldehyde: Mechanistic Insights and Applications in Kinase Inhibitor Synthesis

Executive Summary

In the highly specialized realm of pharmaceutical development, the precise spectroscopic characterization of building blocks is not merely a quality control step; it is a fundamental prerequisite for rational drug design. 6-Amino-2,3-difluorobenzaldehyde (CAS: 887586-30-3) is a critical fluorinated ortho-amino benzaldehyde utilized in the synthesis of complex heterocycles, most notably quinoline-2-one derivatives acting as c-Kit (V654A) kinase inhibitors[1].

This technical guide provides a rigorous, first-principles framework for the UV-Vis spectroscopic analysis of this compound. By treating the molecule as an ortho-aligned "push-pull" chromophore, we establish a self-validating methodology to acquire, interpret, and apply its spectral data for reaction monitoring and structural verification.

Structural and Electronic Properties: The Ortho "Push-Pull" System

To understand the UV-Vis spectrum of 6-Amino-2,3-difluorobenzaldehyde, one must analyze the causality behind its electronic transitions. The molecule features a benzene ring (the primary chromophore) modified by three distinct electronic influences:

-

The Amino Group (-NH₂ at C6): A strong electron donor (+M effect) that acts as an auxochrome, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

-

The Aldehyde Group (-CHO at C1): An electron acceptor (-M effect) that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

The Fluoro Groups (-F at C2, C3): Highly electronegative atoms that exert a strong inductive withdrawal (-I effect), further stabilizing the LUMO without introducing significant steric hindrance.

Because the -NH₂ and -CHO groups are ortho to one another, they engage in Intramolecular Charge Transfer (ICT) [2]. Furthermore, they form a strong intramolecular hydrogen bond (N-H ··· O=C). This hydrogen bonding locks the aldehyde group into coplanarity with the aromatic ring, maximizing orbital overlap. The result is a significantly reduced HOMO-LUMO gap, leading to a pronounced bathochromic (red) shift and hyperchromic effect (increased molar absorptivity) compared to unsubstituted benzaldehyde[3].

Fig 1. Electronic substituent effects and H-bonding reducing the HOMO-LUMO gap.

Solvatochromism and Theoretical Spectral Profile

The absorption profile of this compound is highly dependent on the solvent environment—a phenomenon known as solvatochromism [4].

-

π→π∗ Transitions: In non-polar solvents (e.g., hexane), the intramolecular hydrogen bond remains intact, enforcing planarity and resulting in a strong absorption band around 320 nm.

-

n→π∗ Transitions: The non-bonding electrons on the aldehyde oxygen and amino nitrogen transition to the π∗ orbital, typically observed as a broader, weaker band near 390 nm, imparting a pale yellow hue to the compound.

-

Solvent Causality: When introduced to a polar protic solvent (e.g., Methanol), the solvent molecules compete for hydrogen bonding[5]. This disrupts the intramolecular N-H ··· O=C bond, slightly twisting the aldehyde out of plane. Consequently, the n→π∗ transition undergoes a hypsochromic (blue) shift, while the π→π∗ transition experiences a bathochromic (red) shift due to the stabilization of the excited state dipole.

Table 1: Predicted Photophysical Properties

| Transition Type | Origin | Predicted λmax (Hexane) | Predicted λmax (MeOH) | Molar Absorptivity ( ϵ ) |

| π→π∗ | Aromatic Ring + Conjugation | 315 - 325 nm | 325 - 335 nm | High ( >10,000M−1cm−1 ) |

| n→π∗ | Carbonyl / Amino Lone Pairs | 390 - 410 nm | 375 - 390 nm | Low ( <1,000M−1cm−1 ) |

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity data suitable for regulatory submissions or downstream kinetic modeling, the UV-Vis acquisition must be treated as a self-validating system. The following protocol guarantees that spectral artifacts (such as excimer formation or detector saturation) are systematically eliminated.

Step-by-Step Workflow

-

Solvent Selection & Preparation: Prepare solutions using HPLC-grade, UV-transparent solvents. Select one non-polar aprotic solvent (Hexane, UV cutoff 195 nm) and one polar protic solvent (Methanol, UV cutoff 205 nm) to evaluate solvatochromic behavior.

-

Cuvette Selection: Use matched quartz cuvettes (1 cm path length). Causality: Standard borosilicate glass absorbs heavily below 340 nm, which would artificially truncate the critical π→π∗ band of the difluorobenzaldehyde system.

-

Baseline Correction (Blanking): Fill both the reference and sample cuvettes with the pure solvent. Run a baseline scan from 200 nm to 600 nm to subtract solvent absorbance and optical pathway discrepancies.

-

Concentration Series (Beer-Lambert Validation): Prepare a 5-point serial dilution of 6-Amino-2,3-difluorobenzaldehyde (e.g., 10μM to 100μM ). Causality: Plotting Absorbance vs. Concentration at λmax must yield a straight line ( R2>0.999 ). Any deviation from linearity indicates either concentration-dependent aggregation (stacking of the fluorinated rings) or detector saturation, invalidating the calculated extinction coefficient ( ϵ ).

-

Spectral Acquisition: Scan the validated samples at a scan rate of 1 nm/s. Record the exact λmax and calculate ϵ using the Beer-Lambert law ( A=ϵ⋅l⋅c ).

Fig 2. Self-validating UV-Vis acquisition workflow and downstream synthetic application.

Applications in Drug Development

The primary utility of profiling 6-Amino-2,3-difluorobenzaldehyde lies in Process Analytical Technology (PAT) for drug manufacturing.

This compound is a classic precursor for the Friedländer quinoline synthesis , where the ortho-amino benzaldehyde reacts with an α -methylene ketone to form a quinoline core. This core is highly prevalent in modern targeted therapies, such as c-Kit (V654A) kinase inhibitors used in oncology[1].

By understanding the exact UV-Vis profile of the starting material, chemists can use in-line UV-Vis spectroscopy to monitor the reaction kinetics in real-time. As the primary amine and aldehyde are consumed to form the quinoline ring, the characteristic n→π∗ band at ~390 nm will disappear, replaced by the extended aromatic π→π∗ absorption of the newly formed quinoline-2-one derivative. This provides a non-destructive, instantaneous readout of reaction completion, ensuring high-yield synthesis of critical active pharmaceutical ingredients (APIs).

References

-

Quinoline-2-one derivatives and their application as c-Kit inhibitors (Patent CN108473485A) . Google Patents. Available at: [1]

-

Solvatochromism as a new tool to distinguish structurally similar compounds . National Institutes of Health (NIH). Available at:[Link][4]

-

Solvatochromism – Knowledge and References . Taylor & Francis. Available at:[Link][5]

-

Polycyclic aromatic hydrocarbon-substituted push–pull chromophores: an investigation of optoelectronic properties . National Institutes of Health (NIH). Available at: [Link][3]

Sources

A Technical Guide to the Computational Modeling of 6-Amino-2,3-difluorobenzaldehyde

This guide provides an in-depth framework for the computational modeling of 6-Amino-2,3-difluorobenzaldehyde, a molecule of significant interest in medicinal chemistry. The strategic placement of an amino group and two fluorine atoms on a benzaldehyde scaffold presents a unique electronic and structural profile, making it a valuable building block for novel therapeutics. The judicious incorporation of fluorine, for instance, can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates.[1][2][3][4][5] This document outlines a validated workflow, from quantum mechanical characterization to interaction analysis, designed for researchers, chemists, and drug development professionals seeking to leverage computational tools for molecular design and property prediction.

Theoretical Foundations: A Dual-Pronged Approach

To comprehensively model 6-Amino-2,3-difluorobenzaldehyde, we employ a two-tiered strategy that combines the precision of quantum mechanics with the practical application of molecular docking.

-

Density Functional Theory (DFT): DFT is a robust quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a balance of computational cost and accuracy, making it ideal for determining optimized geometries, vibrational frequencies, and electronic properties.[6] We will specifically utilize the B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory and is widely recognized for its reliability in describing a broad range of chemical systems.[7][8]

-

Molecular Docking: This computational technique predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9] It is a cornerstone of structure-based drug design. By simulating the interaction between our molecule and a target protein, we can estimate its binding affinity and identify key intermolecular interactions, providing crucial insights for lead optimization. AutoDock Vina is a powerful and widely used open-source tool for this purpose, noted for its speed and accuracy.[10][11]

Integrated Computational Workflow

The following diagram illustrates the logical flow of the entire modeling process, from initial structure generation to the final analysis of protein-ligand interactions. This workflow ensures that each step builds upon a validated foundation, providing a cohesive and reliable dataset.

Caption: Integrated workflow for the computational analysis of 6-Amino-2,3-difluorobenzaldehyde.

Part A: Quantum Mechanical Characterization with DFT

This section details the protocols for determining the intrinsic structural and electronic properties of the molecule using the Gaussian 16 software package.[12]

Molecular Structure and Atom Numbering

The following diagram displays the atom numbering scheme for 6-Amino-2,3-difluorobenzaldehyde used throughout this guide for consistent reference.

Caption: Atom numbering scheme for 6-Amino-2,3-difluorobenzaldehyde.

Protocol 1: Geometry Optimization and Vibrational Analysis

Objective: To find the most stable three-dimensional conformation (the global energy minimum) of the molecule and confirm its stability.

Causality: An accurate, optimized geometry is the bedrock of all subsequent computational analyses. Without it, calculated properties like electronic energies and interaction modes would be physically meaningless. Vibrational frequency analysis serves as a crucial validation step; the absence of imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[13]

Methodology:

-

Input File Creation: Construct a Gaussian input file (.gjf or .com).

-

Molecular Specification: Define the initial atomic coordinates of 6-Amino-2,3-difluorobenzaldehyde.

-

Route Section (# line): Specify the calculation parameters. A recommended route section is: #p Opt Freq B3LYP/6-311++G(d,p)

-

Opt: Requests a geometry optimization.[14]

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.[14]

-

B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.[7]

-

6-311++G(d,p): A triple-zeta basis set with diffuse functions (++) and polarization functions (d,p), providing a high level of flexibility for an accurate description of the electron distribution.

-

-

Execution: Run the calculation using Gaussian 16.[15]

-

Verification: Upon completion, inspect the output file (.log or .out). Search for the vibrational frequencies. Confirm that all listed frequencies are positive real numbers.

Data Presentation:

Key geometric parameters from the optimized structure should be tabulated for clarity.

| Parameter | Atom Indices | Optimized Value (Å / °) |

| Bond Lengths | ||

| C=O | C7-O8 | Value from output |

| C-C (aldehyde) | C6-C7 | Value from output |

| C-N | C5-N12 | Value from output |

| C-F (ortho) | C2-F11 | Value from output |

| C-F (meta) | C3-F10 | Value from output |

| Bond Angles | ||

| O=C-C | O8-C7-C6 | Value from output |

| C-C-N | C4-C5-N12 | Value from output |

| C-C-F (ortho) | C1-C2-F11 | Value from output |

| Dihedral Angle | ||

| O=C-C-C | O8-C7-C6-C1 | Value from output |

| Table 1: Selected optimized geometric parameters for 6-Amino-2,3-difluorobenzaldehyde. |

Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic behavior.

Causality: The HOMO and LUMO are known as the frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16] The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation.[17][18][19] A smaller gap suggests higher reactivity.

Methodology:

-

Prerequisite: A successful geometry optimization (Protocol 1) is required. The results are stored in the Gaussian checkpoint file (.chk).

-

Visualization: Open the checkpoint file in a visualization software like GaussView.

-

Orbital Generation: Generate surfaces for the HOMO and LUMO.

-

Analysis:

-

Visually inspect the spatial distribution of the HOMO and LUMO to see which atoms contribute most to these orbitals.

-

Record the energies of the HOMO and LUMO from the Gaussian output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Data Presentation:

| Property | Value (eV) | Significance |

| HOMO Energy | Value from output | Electron-donating ability (Oxidation Potential)[16] |

| LUMO Energy | Value from output | Electron-accepting ability (Reduction Potential)[16] |

| HOMO-LUMO Gap (ΔE) | Calculated value | Chemical reactivity and kinetic stability[19] |

| Table 2: Key electronic properties derived from FMO analysis. |

Protocol 3: Molecular Electrostatic Potential (MEP) Analysis

Objective: To map the electrostatic potential on the electron density surface of the molecule.

Causality: The MEP is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule.[20] It visualizes the charge distribution and is used to predict how a molecule will interact with other species, which is fundamental for understanding drug-receptor binding and reactivity.[21][22] Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) indicate electron-deficient areas prone to nucleophilic attack.

Methodology:

-

Prerequisite: A successful geometry optimization (Protocol 1) is required.

-

Visualization: Open the checkpoint file in GaussView.

-

MEP Surface Generation: Generate the MEP surface mapped onto the total electron density.

-

Analysis:

-

Identify the regions of most negative potential (deepest red), often associated with lone pairs on electronegative atoms like oxygen and nitrogen.

-

Identify the regions of most positive potential (deepest blue), often associated with hydrogen atoms attached to electronegative atoms or electron-deficient regions.

-

Part B: Interaction Analysis with Molecular Docking

This section details the protocol for predicting the binding interaction of 6-Amino-2,3-difluorobenzaldehyde with a hypothetical protein target using AutoDock Vina.

Protocol 4: Ligand and Receptor Preparation

Objective: To prepare the ligand (our molecule) and the target protein receptor for the docking simulation.